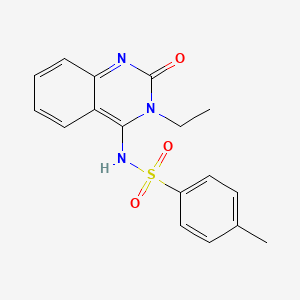
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide, also known as E-3810, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) subtypes. It has been developed as a potential anti-cancer drug due to its ability to inhibit tumor angiogenesis.
Mécanisme D'action
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide inhibits the activity of VEGFR and FGFR, which are key receptors involved in tumor angiogenesis. By blocking these receptors, this compound prevents the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, this compound has also been shown to inhibit the proliferation and migration of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide is its specificity for VEGFR and FGFR subtypes, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer type and genetic background of the tumor. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound.
Orientations Futures
Future research on N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide could focus on improving its pharmacokinetic properties, such as its bioavailability and half-life, to enhance its efficacy in clinical settings. Additionally, combination therapies with other anti-cancer drugs could be explored to further enhance its anti-tumor effects. Finally, the use of this compound as a potential treatment for other angiogenesis-related diseases, such as age-related macular degeneration, could also be investigated.
Applications De Recherche Scientifique
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-angiogenic and anti-tumor effects. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types.
Propriétés
IUPAC Name |
N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-20-16(14-6-4-5-7-15(14)18-17(20)21)19-24(22,23)13-10-8-12(2)9-11-13/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFQXUPFKWNWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=NC1=O)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



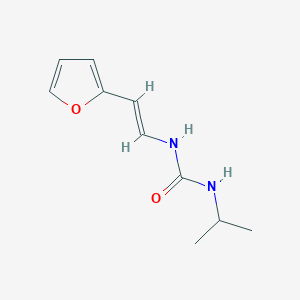
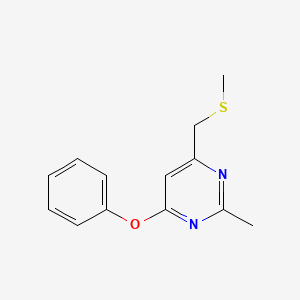
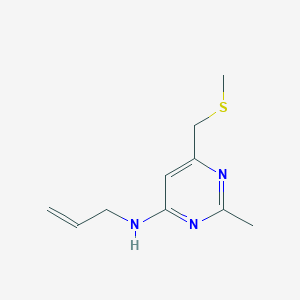




![1-[(4-Ethylphenyl)methoxy]imidazole](/img/structure/B3140638.png)
![3-{[(4-methoxyphenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3140643.png)

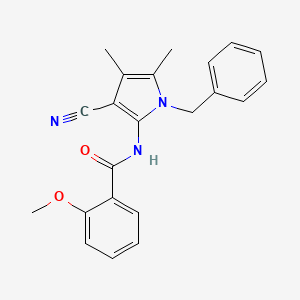
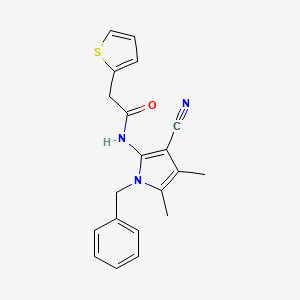
![Methyl 3-{[2-(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B3140662.png)
![N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-N-[(2,3-dichlorobenzoyl)oxy]amine](/img/structure/B3140674.png)